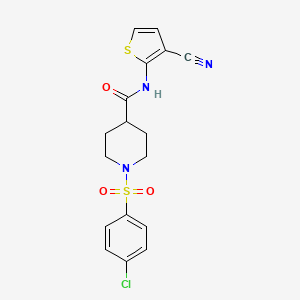

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-14-1-3-15(4-2-14)26(23,24)21-8-5-12(6-9-21)16(22)20-17-13(11-19)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZJUOKTVQPVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Major Synthetic Routes

Table 1 presents a comparison of the major synthetic routes for this compound.

Table 1: Comparison of major synthetic routes for this compound.

| Synthetic Route | Key Steps | Overall Yield | Scale Suitability | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential: Sulfonylation followed by Carboxamide formation | 1. Sulfonylation of piperidine with 4-chlorobenzenesulfonyl chloride 2. Carboxamide formation with 3-cyanothiophen-2-yl-amine |

45-65% | Laboratory to small industrial | Fewer steps; Higher overall yield; Simpler workflow | Potential selectivity issues; Limited substrate scope |

| Fragment coupling: Pre-formed components final coupling | 1. Synthesis of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid 2. Synthesis of 3-cyanothiophen-2-yl-amine 3. Final amide coupling |

40-60% | Laboratory to medium industrial | More flexible; Parallel synthesis possible; Better control | More steps; Lower overall yield; More complex workflow |

| Convergent synthesis with protected intermediates | 1. Protection of reactive groups 2. Key bond formations 3. Selective deprotection steps |

35-55% | Laboratory scale only | Higher purity; Fewer side reactions; Selective transformations | Time-consuming; Requires multiple protection/deprotection steps |

Analysis of Synthetic Routes

The sequential route offers the advantage of simplicity and higher overall yield, making it suitable for laboratory-scale synthesis and small-scale industrial production. The fragment coupling approach provides greater flexibility and better control over the reaction conditions for each step, allowing for parallel synthesis of the key intermediates. The convergent synthesis with protected intermediates is more complex but offers advantages in terms of purity and selectivity, albeit with a lower overall yield.

Preparation Methods for Sulfonamide Component

The formation of the sulfonamide bond is a critical step in the synthesis of the target compound. Several methods have been developed for sulfonamide synthesis, each with its own advantages and limitations.

Table 2: Comparison of sulfonamide synthesis methods applicable to the preparation of 1-(4-chlorobenzenesulfonyl)piperidine component.

| Synthesis Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Sulfonyl Chloride with Amine | 4-Chlorobenzenesulfonyl chloride + Piperidine | Base (TEA or pyridine), DCM, 0°C to RT | 70-90% | High yields; Well-established method | Moisture-sensitive reagents; Harsh preparation of sulfonyl chlorides; Environmental concerns |

| Calcium Triflimide Activation of Sulfonyl Fluorides | 4-Chlorobenzenesulfonyl fluoride + Piperidine + Ca(NTf2)2 | DCM, room temperature, 16h | >70% | Works with diverse substrates; Uses stable sulfonyl fluorides | Requires specific catalyst; Limited functional group tolerance |

| Green SHC5/KF Method | Thiols/disulfides + SHC5 + KF | Room temperature, environmentally friendly | High efficiency | Green chemistry; Non-toxic byproducts; Safe and scalable | Newer method with limited published applications |

| Copper-Catalyzed S-N Coupling | Sodium 4-chlorobenzenesulfinate + Piperidine + Cu catalyst | Copper catalyst, moderate temperatures | Moderate to excellent | Uses stable solid reagents; Environmentally friendly | Requires copper catalyst; Limited scope information |

| Hypervalent Iodine Reagents Method | Sodium 4-chlorobenzenesulfinate + Hypervalent iodine reagents + Piperidine | Room temperature, environmentally friendly | Moderate to excellent | Environmentally friendly; Gram-scale possible | Requires specialized hypervalent iodine reagents |

Classical Method Using Sulfonyl Chlorides

The classical approach involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base. This method typically provides high yields (70-90%) and remains the most common approach for sulfonamide formation. The reaction is generally carried out in dichloromethane or other aprotic solvents, with triethylamine or pyridine serving as the base to neutralize the hydrogen chloride generated during the reaction.

Despite its efficiency, this method has several drawbacks. Sulfonyl chlorides are moisture-sensitive and require careful handling. Moreover, their preparation often involves harsh conditions using chlorosulfonic acid, which can pose environmental concerns and limit functional group compatibility.

Modern Methods for Sulfonamide Formation

Recent advances in synthetic methodology have led to the development of milder and more environmentally friendly approaches to sulfonamide synthesis. The calcium triflimide activation of sulfonyl fluorides offers an attractive alternative, as sulfonyl fluorides are more stable than sulfonyl chlorides while maintaining good reactivity when activated by calcium triflimide. This method works well with a variety of amines, including sterically hindered ones, and provides good to excellent yields.

The green SHC5/KF method represents a significant advancement in terms of environmental impact. By using thiols or disulfides as starting materials, along with SHC5 and potassium fluoride, this approach generates only non-toxic byproducts and offers safe, scalable production of sulfonyl fluorides, which can then be converted to sulfonamides.

Metal-catalyzed approaches, such as copper-catalyzed S-N coupling, provide alternative pathways that avoid the use of highly reactive sulfonyl halides. These methods typically employ stable solid reagents and offer moderate to excellent yields under relatively mild conditions.

Preparation of Target Compound Components

The synthesis of this compound requires the preparation or procurement of several key components before the final coupling steps. The preparation methods for these components are summarized in Table 3.

Table 3: Preparation methods for key components of this compound.

| Component | Precursors/Reagents | Reaction Conditions | Expected Yield | Purification Method |

|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride synthesis | 4-Chlorobenzene + Chlorosulfonic acid | 0°C to RT, chlorosulfonic acid as reagent and solvent | 70-85% | Recrystallization |

| Sulfonamide bond formation | 4-Chlorobenzenesulfonyl chloride + Piperidine | Base (TEA or pyridine), DCM, 0°C to RT | 75-95% | Column chromatography |

| Carboxamide bond formation | Piperidine-4-carboxylic acid + Coupling reagents | HATU/HBTU/EDC+HOBt, DIPEA, DMF, RT | 70-90% | Column chromatography/Recrystallization |

| 3-Cyanothiophene-2-yl preparation | Thiophene derivatives + Cyanation reagents | Multiple methods, including metal-catalyzed cyanation | 50-75% | Column chromatography |

| Final coupling reaction | Sulfonylpiperidine + 3-Cyanothiophen-2-yl-amine + Coupling reagents | EDC/HATU, DIPEA, DMF, RT, 12-24h | 65-85% | Column chromatography followed by HPLC |

Preparation of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is typically prepared by the reaction of 4-chlorobenzene with chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid serves both as a reagent and solvent. The reaction is conducted at 0°C initially, then allowed to warm to room temperature. The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization, typically providing yields of 70-85%.

According to a patented industrial process, 4-chlorobenzenesulfonyl chloride can be manufactured by mixing 4-chlorobenzene and chlorosulfonic acid at 35°C, heating for two hours at 80°C, and discharging the contents of the reactor into ice water. This method yields 81% of the theoretical product, along with a small amount of bis(4-chlorophenyl) sulfone.

Alternative methods include using 1,2-dichloroethane as a solvent with sodium chloride as an additive, which can improve the yield and purity of the product.

Preparation of 3-Cyanothiophen-2-yl Amine

The preparation of 3-cyanothiophen-2-yl amine can be approached through several routes. One common method involves the cyanation of an appropriate thiophene derivative, followed by introduction of the amino group. Metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction using CuCN or palladium-catalyzed cyanation using Zn(CN)2, can be employed for the cyanation step.

According to literature sources, 4-bromothiophene-2-carbonitrile can be prepared with yields of up to 95% by reacting 4-bromothiophene-2-formaldehyde with hydroxylamine hydrochloride in pyridine at 90°C, followed by treatment with acetic anhydride at 80°C for 1 hour. This reaction sequence can be adapted for the synthesis of 3-cyanothiophen-2-amine by starting with the appropriate thiophene derivative.

Another approach involves the synthesis of N-(3-cyanothiophen-2-yl) derivatives through a two-step process. In this method, 2-(thiophen-2-yl)acetic acid is first activated by converting it to 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile in the presence of triethylamine in THF. This method typically yields around 58% of the desired product.

Detailed Synthesis Protocols

This section outlines detailed protocols for the synthesis of this compound based on different synthetic routes.

Protocol 1: Sequential Synthesis

Step 1: Preparation of 1-(4-chlorobenzenesulfonyl)piperidine

To a solution of piperidine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C, 4-chlorobenzenesulfonyl chloride (1.1 eq) is added portionwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 4 hours. After completion (monitored by TLC), the reaction mixture is washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate) to afford 1-(4-chlorobenzenesulfonyl)piperidine in 75-95% yield.

Step 2: Preparation of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid

1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid can be prepared by a reaction between piperidine-4-carboxylic acid and 4-chlorobenzenesulfonyl chloride in the presence of sodium hydroxide in THF. The reaction is typically stirred at room temperature for 4 hours, and upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and neutralized with 4M HCl. The resulting white precipitate is collected by filtration and purified by recrystallization from ethanol, yielding the product in 70-80% yield.

Alternatively, if starting with 1-(4-chlorobenzenesulfonyl)piperidine, lithiation followed by carboxylation can be employed. In this approach, a solution of 1-(4-chlorobenzenesulfonyl)piperidine in dry THF is cooled to -78°C under nitrogen, n-BuLi is added dropwise, and after stirring for 1 hour at -78°C, ethyl chloroformate is added. The reaction is allowed to warm to room temperature overnight, followed by hydrolysis of the ester intermediate with NaOH in methanol/water and acidification to yield 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid.

Step 3: Final amide coupling

To a solution of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid (1.0 eq) in DMF, HATU (1.2 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred for 30 minutes. 3-Cyanothiophen-2-yl amine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is diluted with ethyl acetate and washed with water, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography followed by HPLC to afford the target compound in 65-85% yield (45-65% overall yield from piperidine).

Protocol 2: Fragment Coupling Approach

The fragment coupling approach involves the separate preparation of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid and 3-cyanothiophen-2-yl amine, followed by amide coupling. This approach offers greater flexibility and allows for parallel synthesis of the key intermediates, potentially streamlining the overall process for industrial production.

Step 1: Synthesis of 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid

As described in Protocol 1, Step 2, or commercially obtained.

Step 2: Synthesis of 3-cyanothiophen-2-yl amine

The preparation of 3-cyanothiophen-2-yl amine can be accomplished through various routes, as described in section 5.2.

Step 3: Final coupling reaction

The final coupling step is typically conducted using peptide coupling reagents such as HATU, HBTU, or EDC/HOBt in the presence of a base (DIPEA) in DMF. The reaction proceeds at room temperature for 12-24 hours, providing the target compound in 65-85% yield after purification by column chromatography and HPLC.

A typical procedure involves dissolving 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid (1.0 eq) in DMF, adding EDC (1.3 eq), HOBt (1.3 eq), and DIPEA (3.0 eq), and stirring at room temperature for 30 minutes. 3-Cyanothiophen-2-yl amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. After completion, the mixture is diluted with ethyl acetate, washed with water, saturated NaHCO3, and brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography and/or HPLC.

Purification and Characterization

Purification of this compound typically involves multiple steps to ensure high purity. Initial purification is achieved through column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients). For higher purity requirements, preparative HPLC is employed, typically using C18 reversed-phase columns with appropriate mobile phase gradients (water/acetonitrile with 0.1% formic acid).

High-purity sulfonamide compounds can be obtained through a specialized method involving transformation of the crude product into an intermediate with better solubility in conventional solvents, followed by purification and simple hydrolysis. This approach can yield products with HPLC purity greater than 99.9%.

Characterization of the compound involves various analytical techniques:

- HPLC purity analysis (typically >95% purity)

- 1H and 13C NMR spectroscopy for structural confirmation

- Mass spectrometry for molecular weight confirmation

- Infrared spectroscopy for functional group identification

- Elemental analysis for compositional confirmation

For the target compound, key spectroscopic features would include:

- In the 1H NMR spectrum: signals for the aromatic protons of the 4-chlorobenzene and thiophene rings, as well as the piperidine ring protons

- In the 13C NMR spectrum: characteristic signals for the cyano group (around 115-120 ppm), carbonyl carbon (around 170 ppm), and aromatic carbons

- In the IR spectrum: bands for the sulfonamide group (1180-1390 cm-1), cyano group (around 2240 cm-1), and amide C=O stretching (around 1650 cm-1)

Advantages and Limitations of Preparation Methods

Each of the preparation methods discussed has its own set of advantages and limitations, which should be considered when selecting an approach for the synthesis of this compound.

Classical Methods

Advantages: The classical approaches using sulfonyl chlorides and standard amide coupling reagents are well-established, offering reliable procedures with predictable outcomes. These methods generally provide high yields and are suitable for both laboratory and industrial scale synthesis.

Limitations: The use of moisture-sensitive reagents, particularly sulfonyl chlorides, requires careful handling. The preparation of these reagents often involves harsh conditions that may limit functional group compatibility. Environmental concerns related to the use of chlorinated solvents and reagents are also noteworthy.

Scale-up and Industrial Production Considerations

When considering scale-up and industrial production of this compound, several factors must be taken into account.

For the large-scale production of 4-chlorobenzenesulfonyl chloride, the patented process involving the reaction of 4-chlorobenzene with chlorosulfonic acid at 35°C, followed by heating at 80°C for 2 hours, offers a viable approach with an 81% yield. This process can be directly integrated into a continuous manufacturing setup without isolation of the intermediate, improving efficiency and reducing waste.

For sulfonamide formation, pH-controlled reactions in water represent an attractive approach for industrial production. This method, reported by Deng and colleagues, allows for the synthesis of sulfonamides with yields up to 98% and greater than 95% purity by simply acidifying the solution with concentrated HCl to pH 2.0 and collecting the precipitated product. The method is easily scalable to 100 grams and is suitable for various amino compounds and arylsulfonyl chlorides.

Flow chemistry has also emerged as a promising technique for the industrial production of sulfonamides. This approach can support various stages of drug development, from hit-to-lead optimization to lead candidate scale-up, offering improved control over reaction parameters, enhanced safety, and potential for continuous processing.

The sequential route, starting with the formation of the sulfonamide bond followed by carboxamide formation, offers a good balance of simplicity and efficiency, making it suitable for both laboratory and small-scale industrial production. The fragment coupling approach provides greater flexibility and control, potentially beneficial for larger-scale production.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitrile groups, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and inflammatory conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. One known target is Janus kinase 3 (JAK3), where the compound acts as a potent and selective inhibitor. By inhibiting JAK3, it can modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a piperidine-4-carboxamide core with several derivatives reported in recent studies. Below is a detailed analysis of its structural and functional distinctions:

Table 1: Key Comparisons with Analogous Piperidine-4-Carboxamide Derivatives

Key Observations :

Structural Variations: The target compound distinguishes itself with a sulfonyl group and cyanothiophene, which are absent in analogs from (oxazole derivatives) and (naphthalene/biphenyl derivatives). These groups may enhance metabolic stability or binding specificity compared to methyloxazole () or hydroxybenzyl () substituents. The trifluoromethyl (CF₃) group in analogs improves lipophilicity and resistance to oxidative metabolism, whereas the target’s chlorobenzenesulfonyl group may favor stronger hydrogen bonding or electrostatic interactions .

Synthetic Efficiency: Compounds in achieved moderate yields (57–61%) with rigorous purification (>99.8% purity via HRMS and NMR) .

Biological Targets: compounds target hepatitis C virus entry, while derivatives focus on SARS-CoV-2 and coronavirus inhibition.

Research Findings and Implications

- Analogs : Demonstrated potent hepatitis C inhibition (IC₅₀ < 100 nM) attributed to oxazole-phenyl interactions with viral glycoproteins. The target’s sulfonyl group could mimic these interactions but with altered steric effects .

- Compounds: Showed nanomolar affinity for SARS-CoV-2 spike protein. The target’s cyanothiophene might offer comparable π-stacking but lacks the naphthalene moiety critical for hydrophobic binding in derivatives .

- Derivatives : Highlighted the importance of biphenyl and hydroxybenzyl groups in coronavirus RBD binding. The target’s chlorobenzenesulfonyl group may substitute for biphenyl’s bulk but with reduced flexibility .

Biological Activity

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorobenzenesulfonyl group and a cyanothiophen moiety, which are known to impart various pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H15ClN2O2S, with a molecular weight of approximately 348.81 g/mol. The structural features include:

- Chlorobenzenesulfonyl group : Enhances binding affinity to biological targets.

- Cyanothiophen moiety : Contributes to the compound's reactivity and interaction with enzymes.

Research indicates that the compound likely interacts with specific receptors or enzymes involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which may lead to anti-inflammatory effects. Computational studies suggest that the compound exhibits strong binding affinity for lipoxygenase (5-LOX) while showing weaker interactions with cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.

Pharmacological Properties

This compound has been evaluated for various biological activities, including:

- Anti-inflammatory : Demonstrated selectivity towards 5-LOX, suggesting efficacy in treating inflammatory diseases such as arthritis.

- Antimicrobial : Preliminary studies indicate potential antimicrobial properties, although further research is required to confirm these effects.

In Silico Studies

Molecular docking simulations have provided insights into the interaction profile of the compound with biological targets. The binding interactions involve hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

Case Studies

Several studies have explored the therapeutic applications of this compound:

- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models, highlighting its potential for treating chronic inflammatory conditions.

- Enzyme Inhibition : Comparative studies showed that structural modifications could enhance or diminish the inhibitory effects on lipoxygenase, providing a basis for designing more potent analogs.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN2O2S |

| Molecular Weight | 348.81 g/mol |

| Target Enzymes | Lipoxygenase (5-LOX), COX-2 |

| Anticipated Therapeutic Uses | Anti-inflammatory, Antimicrobial |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis involves three primary steps:

Sulfonylation : Reacting a piperidine-4-carboxamide precursor with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in chloroform) to introduce the sulfonyl group .

Coupling : Attaching the 3-cyanothiophen-2-yl moiety via nucleophilic substitution or amide-bond formation, often using coupling agents like HATU or DCC in solvents such as DMF .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC for purity (>95%) .

Q. How is the structural identity of the compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the integration of protons and carbons, particularly the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and cyano-thiophene signals (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 450.05 [M+H]⁺) .

- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages with experimental values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation and coupling efficiency by stabilizing intermediates .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions; coupling steps may require 40–60°C for activation .

- Catalyst Use : Catalytic DMAP accelerates amide-bond formation, increasing yields by 15–20% .

Q. What methodologies are used to evaluate biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of targets (e.g., kinases or hydrolases) using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity (Kᵢ values) for receptors like GPCRs .

- Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose-response curves .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Purity Verification : Re-test activity after repurification (HPLC or LC-MS) to rule out impurities .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the cyano group with nitro) to isolate pharmacophore contributions .

- Assay Replication : Validate results across multiple cell lines or enzymatic isoforms to assess selectivity .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., SARS-CoV-2 main protease) .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor stability over 100+ ns trajectories to assess binding energy (ΔG) .

- QSAR Modeling : Develop regression models correlating substituent electronic properties (Hammett σ) with activity .

Q. What structural features influence its pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : The sulfonyl group reduces lipophilicity (calculated LogP ~2.1), improving solubility but limiting blood-brain barrier penetration .

- Metabolic Stability : Cyano-thiophene resists CYP3A4 oxidation, enhancing half-life in microsomal assays .

- Permeability : Caco-2 cell assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.